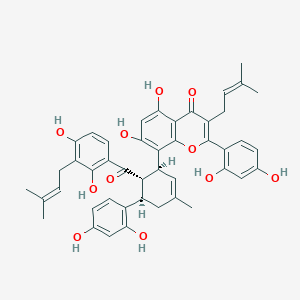

Kuwanon H

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

桑黄素H是一种从桑树(桑树)中分离得到的黄酮类化合物这些化合物在生物合成上来源于亲二烯体(主要是查尔酮)和脱氢异戊二烯酚二烯的分子间[4+2]环加成反应 。桑黄素H由于其复杂的结构、显著的生物活性以及合成上的挑战而引起了广泛的关注。

准备方法

合成路线和反应条件

桑黄素H可以通过狄尔斯-阿尔德反应合成,该反应涉及查尔酮亲二烯体和脱氢异戊二烯酚二烯的环加成反应。 该反应通常需要特定的条件,例如升高的温度和催化剂的存在来促进环加成过程 .

工业生产方法

桑黄素H的工业生产涉及从桑树根皮中提取该化合物。 提取过程包括使用乙酸乙酯等溶剂分离异戊烯基化黄酮类化合物,包括桑黄素H 。然后使用色谱技术对提取物进行纯化以获得所需的化合物。

化学反应分析

反应类型

桑黄素H会发生各种化学反应,包括:

氧化: 桑黄素H可以被氧化形成醌和其他氧化衍生物。

还原: 还原反应可以将桑黄素H转化为其还原形式。

取代: 桑黄素H可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素和亲核试剂等试剂用于取代反应。

形成的主要产物

从这些反应中形成的主要产物包括氧化衍生物、还原形式以及具有各种官能团的取代化合物。

科学研究应用

Tyrosinase Inhibition

Mechanism and Efficacy

Kuwanon H has been investigated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies indicate that this compound exhibits competitive inhibition against this enzyme, with an IC50 value of approximately 67.6 µM, demonstrating significant activity compared to other known inhibitors like kojic acid (IC50 = 36.0 µM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the presence of specific moieties, such as the methyl cyclohexene ring, enhances the inhibitory effects of this compound on tyrosinase activity. Molecular docking studies further support these findings by showing favorable binding interactions between this compound and the active site of tyrosinase .

Antimicrobial Properties

Effectiveness Against MRSA

this compound has shown promising results in combating methicillin-resistant Staphylococcus aureus (MRSA). It exhibits a minimum inhibitory concentration (MIC) ranging from 2 to 8 µg/ml, which is lower than many commonly used antibiotics. When combined with antibiotics like kanamycin and oxacillin, this compound demonstrated a synergistic effect, reducing the MIC of these drugs significantly .

Mechanism of Action

The antimicrobial activity is attributed to the disruption of membrane permeability in bacterial cells, which enhances the efficacy of conventional antibiotics. This mechanism is crucial for developing new strategies against antibiotic-resistant bacteria .

Anticancer Activity

Combination Therapy with 5-Fluorouracil

Recent studies have explored the anticancer potential of this compound in combination with 5-fluorouracil (5-FU) against gastric cancer cells. The combination therapy has shown enhanced anticancer effects by inducing G2/M phase arrest and apoptosis in cancer cells through activation of GADD153, a stress-response protein .

In Vivo Studies

In vivo experiments using mouse xenograft models have further confirmed the synergistic effects of this compound and 5-FU, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties, particularly in regulating pathways involved in inflammation. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in various cell lines . This indicates its potential application in treating inflammatory diseases.

Summary Table of Applications

作用机制

桑黄素H通过各种分子靶点和途径发挥其作用:

内质网应激: 桑黄素H诱导细胞毒性内质网应激,导致细胞活力抑制和凋亡诱导.

自噬: 它通过破坏自噬体和溶酶体的融合来损害自噬通量,从而有助于其抗癌作用.

胃泌素释放肽受体拮抗: 桑黄素H是一种有效的非肽类胃泌素释放肽受体拮抗剂,选择性地抑制胃泌素释放肽与其受体的结合.

相似化合物的比较

属性

IUPAC Name |

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76472-87-2 |

Source

|

| Record name | Albanin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?

A: this compound exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []

Q2: How does this compound impact autophagy in melanoma cells?

A: While this compound initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []

Q3: Does this compound demonstrate synergistic effects with existing chemotherapeutics?

A: Research suggests this compound enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to this compound's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []

Q4: Beyond melanoma, what other therapeutic applications are being explored for this compound?

A: this compound exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []

Q5: How does this compound's structure contribute to its α-glucosidase inhibitory activity?

A: While the exact mechanism is still under investigation, studies propose that this compound, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []

Q6: What is the significance of the phellem layer in the context of this compound content in Mori Cortex?

A: this compound is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting this compound as a key bioactive compound. []

Q7: Does this compound possess any antioxidant properties?

A: While some studies suggest potential antioxidant activity for this compound, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.

Q8: What is the current understanding of this compound's safety profile?

A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on this compound is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying this compound in complex mixtures. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。